molecular formula C17H19BrN2O3S B5223851 N~2~-(2-bromophenyl)-N~1~-(2-methylbenzyl)-N~2~-(methylsulfonyl)glycinamide

N~2~-(2-bromophenyl)-N~1~-(2-methylbenzyl)-N~2~-(methylsulfonyl)glycinamide

Katalognummer B5223851
Molekulargewicht: 411.3 g/mol
InChI-Schlüssel: HONJCAVTAPERON-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N~2~-(2-bromophenyl)-N~1~-(2-methylbenzyl)-N~2~-(methylsulfonyl)glycinamide, also known as BAY 73-6691, is a selective inhibitor of the soluble guanylate cyclase (sGC) enzyme. This compound has gained significant attention in the scientific community due to its potential therapeutic applications in cardiovascular diseases, pulmonary hypertension, and other related disorders.

Wirkmechanismus

N~2~-(2-bromophenyl)-N~1~-(2-methylbenzyl)-N~2~-(methylsulfonyl)glycinamide 73-6691 is a selective inhibitor of the sGC enzyme, which is responsible for the synthesis of cyclic guanosine monophosphate (cGMP). cGMP is a secondary messenger that regulates various physiological processes, including smooth muscle relaxation, platelet aggregation, and cardiac contractility. By inhibiting sGC, N~2~-(2-bromophenyl)-N~1~-(2-methylbenzyl)-N~2~-(methylsulfonyl)glycinamide 73-6691 increases the levels of cGMP, leading to vasodilation and improved cardiac function.
Biochemical and Physiological Effects:
N~2~-(2-bromophenyl)-N~1~-(2-methylbenzyl)-N~2~-(methylsulfonyl)glycinamide 73-6691 has been shown to have several biochemical and physiological effects. It increases the levels of cGMP, leading to vasodilation and improved cardiac function. It also inhibits platelet aggregation, which can reduce the risk of thrombosis. Additionally, N~2~-(2-bromophenyl)-N~1~-(2-methylbenzyl)-N~2~-(methylsulfonyl)glycinamide 73-6691 has been shown to have anti-inflammatory effects, which may be beneficial in the treatment of various inflammatory disorders.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of N~2~-(2-bromophenyl)-N~1~-(2-methylbenzyl)-N~2~-(methylsulfonyl)glycinamide 73-6691 is its selectivity for sGC, which reduces the risk of off-target effects. Additionally, N~2~-(2-bromophenyl)-N~1~-(2-methylbenzyl)-N~2~-(methylsulfonyl)glycinamide 73-6691 has been shown to have a long half-life, which allows for sustained effects. However, one of the limitations of N~2~-(2-bromophenyl)-N~1~-(2-methylbenzyl)-N~2~-(methylsulfonyl)glycinamide 73-6691 is its poor solubility in water, which can make it difficult to administer in vivo.

Zukünftige Richtungen

There are several future directions for the study of N~2~-(2-bromophenyl)-N~1~-(2-methylbenzyl)-N~2~-(methylsulfonyl)glycinamide 73-6691. One area of research is the development of more potent and selective sGC inhibitors. Additionally, there is a need for further studies to determine the optimal dosing and administration of N~2~-(2-bromophenyl)-N~1~-(2-methylbenzyl)-N~2~-(methylsulfonyl)glycinamide 73-6691 for various therapeutic applications. Finally, there is a need for more studies to determine the long-term safety and efficacy of N~2~-(2-bromophenyl)-N~1~-(2-methylbenzyl)-N~2~-(methylsulfonyl)glycinamide 73-6691 in humans.

Synthesemethoden

The synthesis of N~2~-(2-bromophenyl)-N~1~-(2-methylbenzyl)-N~2~-(methylsulfonyl)glycinamide 73-6691 involves several steps. The first step is the reaction of 2-bromobenzylamine with 2-methylbenzaldehyde to form N-(2-methylbenzyl)-2-bromobenzylamine. The second step is the reaction of N-(2-methylbenzyl)-2-bromobenzylamine with methylsulfonyl chloride to form N-(2-methylbenzyl)-2-bromobenzylamine methylsulfonate. The final step is the reaction of N-(2-methylbenzyl)-2-bromobenzylamine methylsulfonate with glycine ethyl ester to form N~2~-(2-bromophenyl)-N~1~-(2-methylbenzyl)-N~2~-(methylsulfonyl)glycinamide 73-6691.

Wissenschaftliche Forschungsanwendungen

N~2~-(2-bromophenyl)-N~1~-(2-methylbenzyl)-N~2~-(methylsulfonyl)glycinamide 73-6691 has been extensively studied for its potential therapeutic applications. It has been shown to have a vasodilatory effect on the pulmonary and systemic circulation, making it a potential treatment for pulmonary hypertension and other related disorders. Additionally, N~2~-(2-bromophenyl)-N~1~-(2-methylbenzyl)-N~2~-(methylsulfonyl)glycinamide 73-6691 has been shown to improve the contractility of the heart, making it a potential treatment for heart failure. It has also been studied for its potential use in the treatment of erectile dysfunction.

Eigenschaften

IUPAC Name

2-(2-bromo-N-methylsulfonylanilino)-N-[(2-methylphenyl)methyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19BrN2O3S/c1-13-7-3-4-8-14(13)11-19-17(21)12-20(24(2,22)23)16-10-6-5-9-15(16)18/h3-10H,11-12H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HONJCAVTAPERON-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CNC(=O)CN(C2=CC=CC=C2Br)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.